3-Fluoro-5-nitropyridin-2-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCYGBXTZFFWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674485 | |

| Record name | 3-Fluoro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-14-0 | |

| Record name | 3-Fluoro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-nitropyridin-2-ol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the strategic use of functionalized heterocyclic compounds is paramount. Among these, nitropyridine derivatives have emerged as exceptionally versatile intermediates, serving as foundational scaffolds for a wide array of bioactive molecules.[1] This guide focuses on a particularly valuable reagent: 3-Fluoro-5-nitropyridin-2-ol (CAS No: 1033202-14-0) . Its unique trifunctional nature—featuring a hydroxyl group, a fluorine atom, and a nitro group on a pyridine core—makes it a highly sought-after building block, particularly in the synthesis of kinase inhibitors, antibacterial agents, and targeted protein degraders.[2][3]

This document provides an in-depth examination of this compound, covering its core chemical identity, physicochemical properties, a plausible synthetic pathway, and its practical application in synthetic organic chemistry. The information herein is curated to provide researchers and drug development professionals with the technical insights required to effectively leverage this compound in their research endeavors.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its successful application in research. This compound is a distinct chemical entity with the key identifiers and properties summarized below. It's important to note that this compound exists in a tautomeric equilibrium between the "ol" and "one" forms, with the pyridin-2(1H)-one form often being predominant.[4]

Molecular Structure

The structural arrangement of the fluorine, nitro, and hydroxyl groups on the pyridine ring is critical to the compound's reactivity.

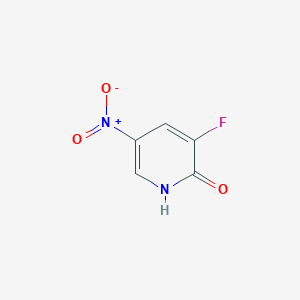

Caption: Molecular Structure of 3-Fluoro-5-nitro-1H-pyridin-2-one.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 1033202-14-0 | [2][4][5][6] |

| Molecular Formula | C5H3FN2O3 | [2][4][7] |

| Molecular Weight | 158.09 g/mol | [4][7] |

| Synonyms | 3-Fluoro-5-nitropyridin-2(1H)-one, 3-Fluoro-2-hydroxy-5-nitropyridine | [4] |

| Purity | Typically ≥97-98% | [2] |

| Storage | Sealed in a dry place, at room temperature. | [2][4] |

Synthesis Pathway and Rationale

While multiple proprietary synthesis routes may exist, a chemically logical and common approach for creating nitropyridinols involves the direct nitration of a functionalized precursor. The expertise in this process lies in controlling the regioselectivity of the nitration reaction.

Plausible Retrosynthetic Analysis

The synthesis of this compound can be logically achieved by the nitration of a 3-fluoro-pyridin-2-ol precursor. The hydroxyl (or keto) group at the C2 position and the fluorine at the C3 position are ortho-para directing. However, the strong activating and directing effect of the hydroxyl/keto group, combined with the deactivating nature of the fluorine, would favor nitration at the C5 position.

Generalized Synthesis Workflow

The synthesis relies on careful control of reaction parameters to ensure high yield and purity, as improper conditions can lead to side products or over-nitration.[8]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

The true value of this compound is realized in its application as a versatile chemical intermediate. Its structure is pre-validated as a key component in molecules designed for high biological activity.

Versatility in Synthesis

The three functional groups offer distinct handles for sequential chemical modifications:

-

Nitro Group: This is a cornerstone of the molecule's utility. It strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions. Furthermore, the nitro group can be readily reduced to an amine, opening a vast number of subsequent derivatization pathways to introduce new functionalities.[9]

-

Hydroxyl/Keto Group: This group can be converted into a leaving group, such as a chloride, which is highly reactive. For instance, treatment with phosphorus oxychloride or pentachloride can yield 2-chloro-3-fluoro-5-nitropyridine, a critical intermediate in its own right.[10]

-

Fluorine Atom: The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[11]

Key Application Areas

-

Protein Degrader Building Blocks: The compound is explicitly categorized as a building block for protein degraders.[2] This suggests its use in constructing molecules like PROTACs (Proteolysis-Targeting Chimeras), where a stable, functionalized heterocyclic core is essential for linking a target protein ligand to an E3 ligase ligand.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyridine or pyrimidine core. The functionalities present in this compound are ideal for building the complex heterocyclic systems required for potent and selective kinase inhibition.[3]

-

Agrochemicals: The same principles of bioactivity and metabolic stability apply to the development of modern herbicides and pesticides, making fluorinated nitropyridines valuable precursors in this field.[3]

Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

To demonstrate the synthetic utility of this compound, this section details a validated protocol for its conversion to 2-Chloro-3-fluoro-5-nitropyridine. This reaction exemplifies the transformation of the hydroxyl group into a more reactive leaving group, a common and critical step in multi-step syntheses.[10]

Rationale and Self-Validation

This protocol uses phosphorus pentachloride (PCl₅) in phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) to achieve a robust and high-yielding chlorination.[10] The reaction is self-validating through the clear transformation of the starting material and the isolation of a high-purity product after a standard workup and purification procedure. The success of this well-documented transformation underpins the trustworthiness of the protocol.

Step-by-Step Methodology

Caption: Step-by-step workflow for the synthesis of 2-Chloro-3-fluoro-5-nitropyridine.

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and condenser, a solution of this compound (e.g., 1.5 g, 9.48 mmol) is prepared in phosphorus trichloride (15 mL).[10]

-

Reagent Addition: The mixture is heated to 60 °C. Phosphorus pentachloride (e.g., 2.96 g, 14.22 mmol) is added slowly in portions to control the initial exotherm.[10]

-

Reaction: The reaction mixture is maintained at 60 °C with continuous stirring for approximately 10 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).[10]

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.[10]

-

Extraction: The resulting aqueous mixture is extracted three times with ethyl acetate. The organic layers are combined.[10]

-

Washing and Drying: The combined organic layer is washed with a saturated sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid. It is then dried over an anhydrous drying agent like magnesium sulfate.[10]

-

Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the pure 2-chloro-3-fluoro-5-nitropyridine.[10]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its well-defined structure and predictable reactivity provide medicinal chemists with a reliable and versatile starting point for the synthesis of complex, high-value molecules. By understanding its properties, synthesis, and key reactions, researchers can strategically incorporate this building block to accelerate the discovery and development of next-generation therapeutics and other advanced chemical products.

References

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Fluoro-2-hydroxy-5-nitropyridine - CAS:1033202-14-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. This compound | 1033202-14-0 [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

- 10. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

Synthesis and characterization of 3-Fluoro-5-nitropyridin-2-OL

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-nitropyridin-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 1033202-14-0), a key heterocyclic building block in contemporary drug discovery and materials science.[1][2] This document details a robust synthetic protocol, elucidates the rationale behind key experimental parameters, and outlines a suite of analytical techniques for structural verification and purity assessment. The content is tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded understanding of this important intermediate.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative featuring a hydroxyl, a nitro, and a fluorine group. This unique combination of functional groups makes it a highly versatile intermediate for introducing the fluoronitropyridinyl moiety into more complex molecular architectures. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the reactivity of the pyridine ring, making it a valuable precursor for various nucleophilic substitution reactions.[3] Its structural motifs are found in molecules with potential applications in pharmaceuticals, agrochemicals, and as fluorescent probes.[3][4]

The strategic placement of these functional groups allows for selective chemical modifications, rendering it an important component in the synthesis of protein degrader building blocks and other biologically active compounds.[1] This guide will provide the necessary foundational knowledge for its effective synthesis and rigorous characterization.

Synthesis of this compound: A Mechanistic Approach

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. For this compound, a common and effective strategy involves the electrophilic nitration of a corresponding fluorinated pyridinol precursor.

Synthetic Pathway Overview

The most direct route involves the nitration of 3-fluoro-2-hydroxypyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) attacks the electron-rich pyridine ring. The hydroxyl group is an activating, ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The regioselectivity is controlled by the interplay of these electronic effects, leading to the desired 5-nitro isomer. A similar strategy is documented for the synthesis of the isomeric 5-Fluoro-2-Hydroxy-3-Nitropyridine from 2-hydroxy-5-fluoropyridine.[5]

References

A Technical Guide to the Solubility and Stability of 3-Fluoro-5-nitropyridin-2-ol for Researchers and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Key Building Block

In the realm of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. Among the vast arsenal of heterocyclic compounds, substituted pyridinols serve as critical synthons for a diverse range of biologically active molecules. 3-Fluoro-5-nitropyridin-2-ol, with its unique arrangement of electron-withdrawing groups and a reactive hydroxyl functionality, presents itself as a valuable building block. However, its effective utilization in synthesis and formulation is fundamentally governed by its solubility and stability profiles in common laboratory solvents.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document leverages principles of physical organic chemistry, comparative analysis with structurally analogous compounds, and detailed, field-proven experimental protocols to empower researchers. By understanding the "why" behind the experimental choices, scientists can confidently determine the optimal conditions for handling, storing, and reacting this compound, thereby accelerating their research and development timelines.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of an organic compound is dictated by the interplay of its polarity, hydrogen bonding capability, and molecular size, often summarized by the principle of "like dissolves like"[1]. A thorough analysis of the structure of this compound (Figure 1) allows for a reasoned prediction of its solubility behavior.

Figure 1. Chemical Structure of this compound Molecular Formula: C₅H₃FN₂O₃ Molecular Weight: 158.09 g/mol

Key Structural Features Influencing Solubility:

-

Pyridinol Core: The hydroxyl group (-OH) on the pyridine ring is a potent hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. The pyridin-2-ol form can exist in tautomeric equilibrium with its corresponding pyridone form, which can influence its hydrogen bonding patterns.

-

Nitro Group (-NO₂): This strongly electron-withdrawing and polar group increases the overall polarity of the molecule. It can act as a hydrogen bond acceptor.

-

Fluoro Group (-F): The electronegative fluorine atom enhances the polarity of the C-F bond but is a weak hydrogen bond acceptor.

-

Aromatic Ring: The pyridine ring itself provides a degree of aromatic character, which can lead to π-π stacking interactions and some solubility in aromatic solvents.

Predicted Solubility:

Based on these features, a qualitative solubility profile can be predicted. This profile should be experimentally verified using the protocols outlined in Section 3.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group allows for hydrogen bonding with the solvent. However, the overall aromatic and nitro-substituted structure may limit high solubility in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The high polarity of these solvents can effectively solvate the polar nitro and hydroxyl groups. |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The high polarity of the molecule makes it incompatible with nonpolar solvents. Some minor solubility in toluene might be observed due to π-π interactions. |

| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble | These solvents have intermediate polarity and may offer some solvating power, but high solubility is not expected. |

Comparative Analysis with Structurally Analogous Compounds

To further refine our predictions, it is instructive to examine the known properties of similar molecules.

-

5-Fluoro-3-nitropyridin-2-ol (CAS 136888-20-5): This isomer is noted to be stored at -20°C, which may suggest a higher reactivity or lower stability at room temperature compared to other analogues.[2]

-

3-Fluoro-2-nitropyridine (CAS 54231-35-5): This compound lacks the hydroxyl group, which will significantly reduce its ability to act as a hydrogen bond donor. It is described as a crystal or powder and is stored in a refrigerator.

-

3-Fluoro-5-nitropyridine (CAS 1060804-39-8): Similar to the above, the absence of the hydroxyl group will impact its solubility in protic solvents.[3]

The presence of the hydroxyl group in this compound is the most significant structural difference and is expected to enhance its solubility in polar, protic solvents compared to its analogues lacking this group.

Experimental Protocols for Solubility and Stability Determination

The following protocols provide robust, self-validating methods for quantifying the solubility and assessing the stability of this compound.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method is straightforward and provides a direct measure of solubility.

Workflow Diagram:

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology:

-

Preparation: Bring the chosen solvent to a constant and recorded temperature (e.g., 25°C ± 1°C) in a temperature-controlled water bath or incubator.

-

Saturation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the temperature-equilibrated solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Stir the resulting slurry vigorously for a sufficient time (typically 24 hours) to ensure the solution reaches equilibrium.

-

Sampling: After equilibration, cease stirring and allow the excess solid to sediment. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.

-

Isolation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Removal: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

Protocol for Stability Assessment by HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time in different solvents.

Workflow Diagram:

Caption: HPLC-based stability assessment workflow.

Step-by-Step Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for nitrogen heterocycles.[4][5]

-

Sample Preparation: Prepare solutions of this compound in the solvents of interest at a known concentration (e.g., 100 µg/mL).

-

Initial Analysis (t=0): Immediately analyze each solution by HPLC to determine the initial peak area of the parent compound. This serves as the 100% reference.

-

Incubation: Store the solutions under controlled conditions. It is recommended to test at least two temperatures (e.g., ambient and an elevated temperature like 40°C) and to include a condition where samples are protected from light to assess photostability.

-

Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 72 hours, and 1 week), re-analyze the solutions by HPLC.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

-

The stability of this compound in each solvent can be ranked based on the rate of its degradation.

-

Safety and Handling Considerations

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) from the supplier for the most detailed and up-to-date safety information.

Conclusion and Recommendations

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on its chemical structure and comparison with related compounds. Due to the limited availability of specific experimental data, the robust protocols provided herein are essential for any researcher intending to use this compound. It is predicted that polar aprotic solvents such as DMSO and DMF will be effective for solubilization. Stability, particularly in protic solvents and under light exposure, should be experimentally verified using the described HPLC method. By investing the effort to thoroughly characterize these fundamental physicochemical properties, researchers can ensure the reliability and reproducibility of their synthetic procedures and downstream applications, ultimately paving the way for successful innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. usbio.net [usbio.net]

- 3. 3-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 46911836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. welch-us.com [welch-us.com]

- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 3-Fluoro-5-nitropyridin-2-ol: A Technical Guide for Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-Fluoro-5-nitropyridin-2-ol (CAS No. 1033202-14-0), a versatile fluorinated nitropyridine building block with significant potential in organic synthesis, particularly in the realms of medicinal chemistry and drug development. This document will detail its synthesis, key chemical transformations, and potential applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique reactivity. We will delve into specific protocols for its conversion to other key intermediates and explore its utility in nucleophilic aromatic substitution and cross-coupling reactions, providing a framework for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Nitropyridines

Fluorine-containing heterocycles are privileged motifs in modern drug discovery. The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Nitropyridines, on the other hand, are valuable precursors in the synthesis of a wide array of biologically active compounds.[2] The convergence of these two functionalities in this compound creates a powerful synthetic intermediate. The electron-withdrawing nitro group activates the pyridine ring, particularly the positions ortho and para to it, for nucleophilic attack, making the fluorine atom a target for substitution.[3] This guide will illuminate the synthetic pathways that capitalize on this inherent reactivity.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely commence with the nitration of 3-fluoropyridin-2-ol using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions.[4]

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Proposed):

-

To a cooled (0 °C) solution of concentrated sulfuric acid, add 3-fluoropyridin-2-ol in portions, maintaining the temperature below 10 °C.

-

Slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1033202-14-0 | [5][6][7] |

| Molecular Formula | C₅H₃FN₂O₃ | [5] |

| Molecular Weight | 158.09 g/mol | [8][9] |

Key Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to serve as a precursor to a variety of functionalized pyridine derivatives.

Conversion to 2-Chloro-3-fluoro-5-nitropyridine

A primary application of this compound is its conversion to the corresponding 2-chloro derivative, a valuable intermediate for cross-coupling reactions. This transformation is typically achieved using standard chlorinating agents.[10]

Caption: Chlorination of this compound.

Detailed Experimental Protocol: [10]

-

To a stirred solution of this compound (1.0 eq) in phosphorus oxychloride (POCl₃), slowly add phosphorus pentachloride (PCl₅) (1.5 eq) at 60 °C.

-

Maintain the reaction mixture at 60 °C for 10 hours, monitoring for completion by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-chloro-3-fluoro-5-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position is activated by the para-nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines and thiols, which are crucial functionalities in many pharmaceutical compounds.[9][11]

Caption: General scheme for SNAr reactions of this compound.

Representative Experimental Protocol (Amine Nucleophile):

-

In a sealed tube, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Table 2: Predicted Reactivity in SNAr Reactions

| Nucleophile | Expected Product | Rationale |

| Primary/Secondary Amines | 3-Amino-5-nitropyridin-2-ol derivatives | Formation of a C-N bond, crucial for many bioactive molecules.[12] |

| Thiols | 3-Thio-5-nitropyridin-2-ol derivatives | Introduction of a sulfur linkage, present in various pharmaceuticals.[13][14] |

Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine atom is a viable leaving group for SNAr, for broader synthetic utility, the hydroxyl group at the 2-position can be converted to a triflate (OTf) or the entire molecule converted to a 2-chloro or 2-bromo derivative. These derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[15][16]

3.3.1. Suzuki-Miyaura Coupling

This reaction enables the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl moieties.[16][17]

Caption: Proposed Suzuki-Miyaura coupling of the 2-chloro derivative.

3.3.2. Buchwald-Hartwig Amination

This powerful method facilitates the formation of C-N bonds, providing an alternative to classical SNAr for the synthesis of arylamines.[5][18]

Caption: Proposed Buchwald-Hartwig amination of the 2-chloro derivative.

Significance in Medicinal Chemistry and Drug Development

The structural motifs accessible from this compound are prevalent in a range of biologically active molecules.

Scaffolds for Kinase Inhibitors

Many kinase inhibitors feature substituted pyridine cores.[19][20] The ability to introduce diverse functionalities at the 2 and 3-positions of the pyridine ring through the reactions described above makes this compound an attractive starting material for the synthesis of novel kinase inhibitor libraries.[15][21]

Building Blocks for PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins.[7][10] These heterobifunctional molecules often incorporate complex heterocyclic linkers. The synthetic handles available on derivatives of this compound make it a potential building block for the construction of these intricate linkers.[6][22]

Conclusion

This compound is a highly functionalized building block with considerable, yet underexplored, potential in organic synthesis. Its strategic placement of fluoro, nitro, and hydroxyl groups provides multiple avenues for synthetic diversification. Through its conversion to more reactive intermediates and its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, it offers a versatile platform for the construction of complex, nitrogen-containing heterocycles. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of new therapeutic agents.

References

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fcad.com [fcad.com]

- 4. nbinno.com [nbinno.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ambeed [ambeed.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]

- 20. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]

- 21. benchchem.com [benchchem.com]

- 22. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Leveraging 3-Fluoro-5-nitropyridin-2-ol: A Versatile Precursor for the Synthesis of Advanced Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast range of therapeutic agents.[1] The strategic synthesis of these complex molecules hinges on the availability of versatile, highly functionalized building blocks. 3-Fluoro-5-nitropyridin-2-ol (also known as 3-fluoro-5-nitro-2(1H)-pyridinone) has emerged as a cornerstone precursor for this purpose. Its unique electronic architecture, featuring a pyridone core activated by a potent nitro group and a strategically positioned, displaceable fluorine atom, offers a reliable platform for constructing diverse and novel heterocyclic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and field-proven applications of this compound, offering both mechanistic insights and practical, step-by-step protocols for its use in drug discovery and development.

Introduction: The Strategic Importance of a Well-Crafted Precursor

The quest for novel bioactive molecules is relentless. Heterocyclic compounds are at the forefront of this endeavor, prized for their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets. The pyridone motif, in particular, is a privileged structure found in numerous pharmaceuticals, valued for its metabolic stability and capacity to act as a hydrogen bond donor and acceptor.[2]

The utility of any building block is defined by its reactivity and predictability. This compound is an exemplary precursor precisely because its reactivity is both high and highly predictable. The convergence of three key functional elements dictates its synthetic potential:

-

The Pyridin-2-ol Core: A stable heterocyclic foundation.

-

The C5-Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack.

-

The C3-Fluoro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

This guide will dissect the chemistry of this powerful intermediate, providing the foundational knowledge and practical methodologies required to unlock its full potential in synthesizing next-generation heterocyclic compounds.

Synthesis and Physicochemical Profile

A reliable and scalable synthesis is paramount for any valuable building block. This compound is typically prepared via the nitration of a fluorinated pyridine precursor.[3] The most common route involves the electrophilic nitration of 2-hydroxy-5-fluoropyridine.

The reaction proceeds by treating the starting material with a potent nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, under carefully controlled temperature conditions.[3] The meticulous control of reagent concentration and temperature is critical to ensure high yield and purity, avoiding potential side reactions like over-nitration.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1033202-14-0 | [4][5] |

| Molecular Formula | C₅H₃FN₂O₃ | [4][6] |

| Molecular Weight | 158.09 g/mol | [6] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Slightly soluble in water | [7] |

| Storage | Room temperature, sealed in dry conditions | [4][5][7] |

Core Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its high susceptibility to nucleophilic aromatic substitution (SNAr).[8] Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the pyridine ring in this precursor is rendered significantly electron-deficient.

Causality Behind Enhanced Reactivity:

-

Activation by the Nitro Group: The nitro group at the C5 position is a potent electron-withdrawing group. Through both inductive (-I) and resonance (-M) effects, it withdraws electron density from the ring, making the ring carbons electrophilic and susceptible to attack by nucleophiles.[8]

-

Stabilization of the Intermediate: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The electron-withdrawing nitro group is positioned para to the site of attack (C3), allowing it to effectively delocalize the negative charge, thereby stabilizing this key intermediate and lowering the activation energy for the reaction.[8][9]

-

Fluorine as a Leaving Group: The fluorine atom at C3 serves as an excellent leaving group. Its high electronegativity polarizes the C-F bond, further contributing to the electrophilicity of the carbon center. In the elimination step, the fluoride ion is readily displaced to restore the aromaticity of the ring.

This confluence of electronic factors makes the SNAr reaction on this substrate both rapid and highly regioselective, with nucleophiles overwhelmingly displacing the fluorine atom.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in the Synthesis of Bioactive Heterocycles

The predictable reactivity of this compound makes it an ideal starting material for building a variety of more complex heterocyclic scaffolds.

A. Synthesis of Fused Bicyclic 2-Pyridones

A particularly powerful application is in the synthesis of fused bicyclic 2-pyridones, which are core structures in many pharmaceutically active compounds.[10][11] This transformation is a showcase of sequential reactivity, typically involving two key steps:

-

Selective Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. This must be done under conditions that do not affect other functional groups. Reagents like tin(II) chloride (SnCl₂) in ethanol are highly effective for this purpose, providing the amino intermediate in high yield.[10]

-

Intramolecular Cyclization: The newly formed amino group acts as an internal nucleophile. In the presence of a base or upon heating, it can attack an appropriate electrophilic center elsewhere on a substituent, leading to the formation of a new ring fused to the pyridone core.[10] This strategy has been successfully employed to create imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines.[10]

Caption: Workflow for the synthesis of fused bicyclic 2-pyridones.

B. Derivatization to Other Activated Pyridines

While the fluorine at C3 is a good leaving group, certain synthetic strategies may require a different halide. This compound can be efficiently converted to its chloro-analogue, 2-chloro-3-fluoro-5-nitropyridine. This transformation is typically achieved by treatment with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), which replaces the hydroxyl group of the pyridone tautomer with a chlorine atom.[12] This creates a new reactive handle on the molecule, expanding its synthetic utility.

Validated Experimental Protocols

The following protocols are provided as self-validating systems, grounded in established literature.

Protocol 1: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine from this compound[13]

-

Reaction Setup: To a stirred solution of this compound (1.0 eq, e.g., 1.5 g, 9.48 mmol) in phosphorus oxychloride (10 mL per gram of starting material), slowly add phosphorus pentachloride (1.5 eq, e.g., 2.96 g, 14.22 mmol) at 60 °C.

-

Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into crushed ice.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer with a saturated sodium carbonate solution (25 mL) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude compound by silica gel column chromatography (using 5% ethyl acetate in hexane as eluent) to afford pure 2-chloro-3-fluoro-5-nitropyridine. (Reported Yield: 97%).[12]

Protocol 2: Two-Step Synthesis of Bicyclic Pyridones from a Diethyl Malonate Derivative[11]

This protocol assumes the prior synthesis of a precursor where a diethyl methylene malonate group has been attached to the pyridine ring.

-

Nitro Reduction: In a two-necked flask equipped with a reflux condenser, combine the 5-nitro-pyridone precursor (1.0 eq), tin(II) chloride (5.0 eq), and ethanol. Stir the mixture at 70 °C for 1 hour.

-

Reduction Workup: After cooling, pour the mixture into an ice bath and basify to pH 14 with a 1N sodium hydroxide solution. Extract the aqueous layer with chloroform. Combine the organic layers, dry over MgSO₄, and evaporate the solvent to yield the crude amino intermediate as an oil.

-

Cyclization: Dissolve the crude oil in methanol. Add magnesium metal turnings (2.0 eq) to the solution.

-

Reaction Execution: Stir the mixture at room temperature for 20 hours.

-

Final Isolation: Upon completion, perform an appropriate aqueous workup and extraction. Purify the product as necessary, often by recrystallization or chromatography, to yield the final bicyclic pyridone. (Reported Yield: 92%).[10]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. The precise placement of activating and leaving groups creates a robust and predictable platform for complex molecule synthesis. Its demonstrated utility in constructing medicinally relevant scaffolds like fused bicyclic pyridones underscores its importance in modern drug discovery programs.[10][11]

Future research will likely expand its application scope, exploring its use in novel multicomponent reactions and in the synthesis of diverse polyheterocyclic systems.[2][13] As the demand for structurally complex and diverse chemical libraries continues to grow, the strategic application of well-designed precursors like this compound will remain a critical enabler of innovation in medicinal chemistry.

References

- 1. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Fluoro-2-hydroxy-5-nitropyridine - CAS:1033202-14-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. usbio.net [usbio.net]

- 7. parchem.com [parchem.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 10. Synthesis of New Potentially Bioactive Bicyclic 2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of bicyclic pyridone and dihydropyridone analogues of β-lactam antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of 3-Fluoro-5-nitropyridin-2-OL

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Research

In the fast-paced environment of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. Among these, 3-Fluoro-5-nitropyridin-2-OL has emerged as a valuable building block. However, its safe and effective utilization hinges on a comprehensive understanding of its properties and associated hazards. This guide, compiled from available safety data and expert best practices, aims to provide laboratory personnel with the critical information necessary to handle, store, and use this compound responsibly, thereby ensuring a culture of proactive safety and scientific integrity. It is important to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible. Therefore, this guidance is based on available supplier information and data from structurally related compounds. Users are strongly advised to consult the direct supplier for the most current and complete safety information.

Section 1: Chemical and Physical Identity

A foundational aspect of safe chemical handling is the accurate identification of the substance. The properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1033202-14-0 | [1][2] |

| Molecular Formula | C5H3FN2O3 | [2] |

| Molecular Weight | 158.09 g/mol | N/A |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | Typically ≥95% | N/A |

Section 2: Hazard Identification and Risk Assessment

Based on available information from chemical suppliers, this compound is classified as a hazardous substance. The primary routes of exposure and associated health effects are outlined below.

Globally Harmonized System (GHS) Classification:

-

Signal Word: Warning[3]

-

Hazard Statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

Routes of Exposure and Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, which could result in redness, pain, and blurred vision.

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.

Chronic Exposure:

-

No data is currently available on the chronic health effects of this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE): Individual Protection

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

-

-

Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Caption: Required PPE sequence before handling the compound.

Section 4: Safe Handling and Experimental Protocols

Adherence to strict handling protocols is paramount to minimizing exposure and ensuring experimental reproducibility.

General Handling Practices

-

Avoid creating dust. Handle the solid material carefully.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory.

-

Ensure containers are tightly closed when not in use.

Weighing and Solution Preparation

-

Preparation: Designate a specific area within a chemical fume hood for weighing and solution preparation.

-

Weighing: Carefully weigh the required amount of this compound in a tared, sealed container.

-

Dissolution: Add the solvent to the container slowly and stir to dissolve. Avoid splashing.

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Section 6: Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and preventing hazardous situations.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend room temperature[2], while others suggest 2-8°C[3]. | To prevent thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) if possible. | To prevent degradation from moisture and air. |

| Incompatibilities | Keep away from strong oxidizing agents. | To avoid potentially vigorous or explosive reactions. |

| Container | Store in a tightly sealed, light-resistant container. | To prevent contamination and degradation from light. |

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.

-

Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

-

Regulatory Compliance: All disposal practices must comply with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Caption: Step-by-step waste disposal workflow.

Section 8: Conclusion

The responsible use of this compound in a research setting is achievable through a combination of awareness, adherence to safety protocols, and the use of appropriate protective measures. This guide provides a framework for its safe handling; however, it is not a substitute for a compound-specific Safety Data Sheet. Researchers are urged to maintain a proactive approach to safety, continually reassess risks, and consult with their institution's EHS professionals to ensure a safe and productive research environment.

References

Methodological & Application

Application Notes & Protocols for 3-Fluoro-5-nitropyridin-2-ol in Nucleophilic Aromatic Substitution

Introduction: Strategic Value in Medicinal Chemistry

3-Fluoro-5-nitropyridin-2-ol is a highly activated heterocyclic building block of significant interest to researchers in drug discovery and development. Its unique electronic architecture, featuring a pyridine core, a potent nitro electron-withdrawing group, and a strategically positioned fluorine atom, makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to functionalize this core through robust SNAr chemistry allows for the rapid generation of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) for novel therapeutic agents. This guide provides a deep dive into the mechanistic principles, practical protocols, and expert insights for effectively utilizing this compound in your research endeavors.

A noteworthy structural feature is the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. While named as the "-ol," it is crucial for the researcher to recognize that the pyridin-2-one tautomer is often the predominant species. However, for the SNAr reactions discussed herein, the primary site of reactivity is the carbon-fluorine bond, which is largely unaffected by this tautomerism.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. Unlike SN1 and SN2 reactions, it occurs on an aromatic ring and is facilitated by the presence of strong electron-withdrawing groups (EWGs).[1][2]

Causality of Reactivity in this compound:

-

Activation: The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack.[3] This effect is powerfully amplified by the nitro group (-NO2) at the C-5 position. The EWG reduces the electron density of the ring, making the carbon atoms more electrophilic.[4]

-

Stabilization of the Intermediate: The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group (the fluorine at C-3).[5][6] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the key to the reaction's success. In our substrate, the negative charge is delocalized across the aromatic system and is effectively stabilized by both the ring nitrogen and the nitro group through resonance.[2][7]

-

The Role of Fluorine: In SNAr reactions, the reactivity of halogens as leaving groups follows the trend F > Cl > Br > I.[8] This is contrary to the trend in SN1/SN2 reactions. The reason is that the highly electronegative fluorine atom strongly polarizes the C-F bond and provides a powerful inductive electron-withdrawing effect, which further activates the ring towards the initial nucleophilic attack and stabilizes the Meisenheimer complex.[9][10] Since the C-F bond is broken in the second, fast step (elimination), its high bond strength is less important than its activating effect on the rate-determining first step.[10]

The mechanism below illustrates the displacement of the fluoride at the C-3 position, which is ortho to the ring nitrogen and ortho to the activating nitro group.

Caption: The SNAr addition-elimination mechanism.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for reacting this compound with common classes of nucleophiles.

General Considerations & Best Practices

-

Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. They effectively solubilize reactants and stabilize charged intermediates without interfering with the nucleophile.

-

Base: A non-nucleophilic base is often required, especially when using neutral nucleophiles like amines or thiols, to deprotonate the nucleophile or scavenge the HF generated. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA). For less acidic nucleophiles like alcohols or some thiols, a stronger base like sodium hydride (NaH) may be necessary.

-

Temperature: Reactions are typically run between room temperature and 100 °C. The high activation of the substrate often allows for milder conditions compared to less activated aryl fluorides.

-

Moisture: While SNAr reactions are generally less sensitive to moisture than organometallic reactions, it is good practice to use dry solvents and an inert atmosphere (N₂ or Ar), particularly when using strong bases like NaH.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol details the reaction with a generic primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (R¹R²NH) (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

-

Anhydrous DMF

-

Reaction vessel (e.g., round-bottom flask) with stir bar

-

Inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Setup: To the reaction vessel, add this compound and potassium carbonate.

-

Inerting: Seal the vessel and purge with an inert atmosphere for 5-10 minutes.

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (typically 0.1 - 0.5 M concentration with respect to the substrate).

-

Nucleophile Addition: Add the amine nucleophile dropwise to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and maintain with vigorous stirring.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the starting material indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)

Thiols are excellent nucleophiles for SNAr reactions.[11][12] This protocol uses NaH to generate the highly nucleophilic thiolate in situ.

Materials:

-

This compound (1.0 eq)

-

Thiol nucleophile (RSH) (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous THF or DMF

-

Reaction vessel with stir bar under an inert atmosphere

Step-by-Step Methodology:

-

Thiolate Formation: In a separate flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Nucleophile Activation: Add a solution of the thiol in THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed. Caution: Handle NaH and H₂ gas with extreme care.

-

Reaction Setup: In the main reaction vessel, dissolve this compound in anhydrous THF.

-

Addition: Transfer the freshly prepared thiolate solution to the solution of the substrate via cannula or syringe at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir. Monitor the reaction by TLC or LC-MS. These reactions are often rapid and may be complete within 1-4 hours.

-

Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Work-up & Purification: Follow the extraction and purification steps outlined in Protocol 1.

Protocol 3: Reaction with Oxygen Nucleophiles (O-Arylation)

This protocol describes the formation of an aryl ether using an alcohol or phenol.

Materials:

-

This compound (1.0 eq)

-

Alcohol/Phenol nucleophile (ROH) (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion (1.2 eq)

-

Anhydrous DMF

-

Reaction vessel with stir bar under an inert atmosphere

Step-by-Step Methodology:

-

Alkoxide/Phenoxide Formation: In a flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous DMF. Cool to 0 °C.

-

Base Addition: Carefully add NaH portion-wise to the solution. Stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide/phenoxide.

-

Substrate Addition: Add a solution of this compound in DMF dropwise to the nucleophile solution at 0 °C.

-

Reaction: After addition, allow the reaction to warm to room temperature and then heat to 50-70 °C if necessary.

-

Monitoring, Work-up & Purification: Follow the monitoring, quenching, extraction, and purification steps as described in Protocol 2.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on activated fluoro-nitro-aromatic systems, which can be used as a starting point for optimization.[13][14]

| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |

| Primary Amine | Benzylamine | K₂CO₃ (2.0) | DMF | 80 | 4 - 8 |

| Secondary Amine | Morpholine | K₂CO₃ (2.0) | MeCN | 60 | 2 - 6 |

| Aniline | 4-Methoxyaniline | Cs₂CO₃ (1.5) | DMSO | 100 | 12 - 18 |

| Thiol | Thiophenol | NaH (1.2) | THF | RT | 1 - 3 |

| Phenol | Phenol | K₂CO₃ (2.0) | DMF | 90 | 6 - 12 |

| Alcohol | Sodium Methoxide | (pre-formed) | MeOH | Reflux | 2 - 4 |

Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The workflow below outlines the critical stages of the process.

Caption: General experimental workflow for SNAr reactions.

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient activation (low temp).2. Base is too weak or degraded.3. Nucleophile is too weak/sterically hindered.4. Reagents are wet (esp. with NaH). | 1. Increase reaction temperature in 10-20 °C increments.2. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or fresh base.3. Use a stronger base to fully deprotonate the nucleophile; increase reaction time.4. Use anhydrous solvents and fresh NaH. |

| Multiple Products/Side Reactions | 1. Reaction temperature is too high.2. Competing reaction sites on the nucleophile.3. Degradation of starting material or product. | 1. Lower the reaction temperature.2. Use a protecting group strategy for the nucleophile.3. Run the reaction at a lower temperature for a longer duration. |

| Difficult Purification | 1. Product and starting material have similar polarity.2. Base or salt byproducts are co-eluting. | 1. Push the reaction to full conversion.2. Perform an aqueous wash (work-up) before concentrating the crude material. Try a different solvent system for chromatography. |

Safety and Handling

-

This compound: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be treated as a potentially harmful chemical. Avoid inhalation of dust and skin contact.[15][16]

-

Solvents: DMF and DMSO are skin-penetrating. Always wear appropriate gloves. Work in a well-ventilated fume hood.

-

Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and use proper quenching procedures.

-

General: Always consult the Safety Data Sheet (SDS) for all reagents before use.[15][16][17]

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

Application Notes & Protocols: Strategic Use of 3-Fluoro-5-nitropyridin-2-OL in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Strategic Importance of Fluorinated Nitropyridines in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby inhibiting downstream signaling cascades that drive cell proliferation and survival.[2] The design of potent and selective kinase inhibitors is a central focus of modern medicinal chemistry.

The 3-Fluoro-5-nitropyridin-2-ol scaffold is a highly valuable, albeit specialized, building block in this endeavor. Its chemical architecture is strategically designed for versatility and efficacy in drug synthesis. The pyridine core can serve as an effective hinge-binding motif, mimicking the adenine region of ATP to form crucial hydrogen bonds within the kinase active site.[3] The molecule's utility is significantly enhanced by its functional groups:

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[4] This facilitates the coupling of the pyridine core to other molecular fragments. Furthermore, the nitro group can be readily reduced to a primary amine, providing a versatile chemical handle for subsequent diversification and library synthesis.[5]

-

The Fluorine Atom (-F): Positioned at the 3-position, the fluorine atom acts as an excellent leaving group during SNAr reactions.[6] The incorporation of fluorine into the final inhibitor structure can also confer significant pharmacological advantages, such as increased metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and improved membrane permeability.[7][8]

-

The Hydroxyl Group (-OH): The 2-hydroxyl group (in its pyridin-2-one tautomeric form) can act as a hydrogen bond donor or acceptor, contributing to target engagement. It also presents an additional site for chemical modification, if required.

This application note provides a comprehensive guide to the use of this compound in kinase inhibitor synthesis, detailing the underlying reaction mechanisms, providing robust experimental protocols, and illustrating the strategic workflow from a simple building block to a complex, biologically active molecule.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction leveraging the unique properties of this compound is the Nucleophilic Aromatic Substitution (SNAr). This is not a concerted SN2 reaction, but rather a two-step addition-elimination process.[4]

-

Nucleophilic Addition: A nucleophile, typically an amine from a partner fragment, attacks the electron-deficient carbon atom bearing the fluorine leaving group (C3). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][9] The stability of this intermediate is crucial and is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

-

Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is an effective leaving group in this context.[6] This step is typically rapid and irreversible.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 3-Amino-5-nitropyridin-2-ol Scaffold

This protocol details the core SNAr reaction between this compound and a primary or secondary amine. The choice of base and solvent is critical for reaction success.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (R¹R²NH) (1.1-1.2 equiv)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv)

-

Anhydrous solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup

-

TLC plates, ethyl acetate, hexanes, brine solution, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF) to a concentration of approximately 0.1-0.2 M.

-

Add the amine nucleophile (1.1 equiv) to the solution, followed by the dropwise addition of the base (e.g., DIPEA, 1.5 equiv).

-

Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water or brine and extract with ethyl acetate (3 x volume of the reaction solvent).

-

Combine the organic layers, wash with brine (2 x volume), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted 3-amino-5-nitropyridin-2-ol.

Causality Behind Choices:

-

Anhydrous Solvent: Polar aprotic solvents like DMF or DMSO are used because they effectively solvate the reactants but do not interfere with the nucleophile, accelerating the SNAr reaction.

-

Base: A non-nucleophilic organic base like DIPEA or TEA is required to neutralize the HF that is generated in situ, driving the reaction to completion.

-

Temperature: Heating is necessary to overcome the activation energy barrier for the initial nucleophilic attack, especially for less reactive amines.

Protocol 2: Reduction of the Nitro Group

The nitro group of the product from Protocol 1 is reduced to a primary amine, which serves as a key point for further functionalization.

Materials:

-

N-Substituted 3-amino-5-nitropyridin-2-ol (1.0 equiv)

-

Reducing agent: Iron powder (Fe), Tin(II) chloride (SnCl₂), or Palladium on carbon (Pd/C) with hydrogen gas (H₂)

-

Solvent: Ethanol (EtOH), Ethyl acetate (EtOAc), or Acetic acid (AcOH)

-

Ammonium chloride (NH₄Cl) solution (for Fe reduction)

Procedure (Using Iron Powder):

-

Dissolve the nitro-compound in a mixture of ethanol and water (e.g., 4:1 ratio).

-

Add iron powder (3-5 equiv) and ammonium chloride (1.5 equiv).

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired diamine product.

Synthetic Workflow for Kinase Inhibitor Development

The true power of this compound lies in its role within a multi-step synthetic strategy. The initial SNAr product is an intermediate that can be elaborated into a final, complex kinase inhibitor. A common strategy involves an amide bond formation following the nitro group reduction.

Data Presentation: Reactivity with Amine Nucleophiles

The efficiency of the SNAr reaction is highly dependent on the nucleophilicity of the amine. Below is a summary of typical reaction conditions and expected outcomes.

| Nucleophile Class | Example | Relative Reactivity | Typical Conditions | Expected Yield |

| Aliphatic Primary Amines | Cyclopropylamine | High | 60-80 °C, 2-4 h | Good to Excellent |

| Aliphatic Secondary Amines | Morpholine | Very High | RT to 60 °C, 1-3 h | Excellent |

| Anilines (Aromatic Amines) | 4-Methoxyaniline | Moderate | 80-120 °C, 6-12 h | Moderate to Good |

| Electron-Deficient Anilines | 4-Nitroaniline | Low | >120 °C, >12 h | Poor to Moderate |

Table based on general principles of SNAr on activated halopyridines.[9]

Context: Targeting Kinase Signaling Pathways

Kinase inhibitors developed from this scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic properties facilitate a robust and predictable nucleophilic aromatic substitution, allowing for the efficient coupling of a key pyridine scaffold to a wide variety of molecular fragments. The ability to subsequently reduce the nitro group provides a secondary handle for diversification, enabling the rapid exploration of structure-activity relationships (SAR). By understanding the underlying mechanisms and employing the protocols detailed herein, researchers can effectively integrate this reagent into their drug discovery programs to generate potent and selective modulators of kinase activity.

References

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. benchchem.com [benchchem.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. benchchem.com [benchchem.com]

Application Notes & Protocols: Strategic Derivatization of 3-Fluoro-5-nitropyridin-2-ol for Medicinal Chemistry

Abstract